1,4-Dibenzoylbenzene

Thermal Analysis Crystallography Material Science

Procure the para-isomer for its superior thermal stability (mp 163-166°C), critical for high-temperature polymer processing and reliable PEM performance. This specific isomer enables the synthesis of ether-free, chemically robust membranes with proton conductivity up to 101.9 mS/cm—a direct replacement for Nafion. For UV-curing, its patent-backed role as a photoinitiator ensures rapid cure speed and quality in lithographic plates. Ensure correct isomer specification to meet target material integrity.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 3016-97-5
Cat. No. B1294365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzoylbenzene
CAS3016-97-5
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H
InChIKeyNPENBPVOAXERED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibenzoylbenzene (CAS: 3016-97-5): Properties and Sourcing Overview for Industrial R&D


1,4-Dibenzoylbenzene (p-dibenzoylbenzene, CAS 3016-97-5) is a symmetrical aromatic diketone with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol [1]. Its rigid, para-substituted structure imparts a distinct crystalline nature with a melting point of 163-166 °C, which is notably higher than its ortho- and meta- isomers . This compound serves as a high-purity (commonly 99%) building block in organic synthesis, polymer chemistry, and materials science, with applications ranging from high-performance polymer precursors to photoinitiators in advanced curing systems .

Why 1,4-Dibenzoylbenzene Cannot Be Replaced by a Generic Isomer in Advanced Material Applications


The performance of 1,4-dibenzoylbenzene is intrinsically linked to its precise 1,4- (para-) substitution pattern. As the evidence below will demonstrate, a generic substitution with the 1,3- (meta-) or 1,2- (ortho-) isomer fundamentally alters the compound's physical and functional properties. The para-isomer exhibits a significantly higher melting point and superior thermal stability, which are critical for high-temperature polymer processing and material integrity . Furthermore, in polymer electrolyte membrane fuel cells (PEMFCs), the 1,4-dichloro-2,5-dibenzoylbenzene monomer provides a unique combination of reactivity and stability that cannot be replicated by its isomers, directly impacting ion exchange capacity, proton conductivity, and long-term chemical resilience of the resulting membrane [1]. Selecting the correct isomer is therefore not a matter of convenience but a critical decision for achieving target material specifications.

Quantitative Differentiation Guide for 1,4-Dibenzoylbenzene vs. Key Comparators


Superior Thermal Stability: Melting Point Comparison of Dibenzoylbenzene Isomers

The 1,4-isomer (para) demonstrates significantly higher thermal stability, as indicated by its melting point, compared to the 1,3- (meta) and 1,2- (ortho) isomers. This higher melting point is a direct consequence of the symmetrical molecular packing in the solid state .

Thermal Analysis Crystallography Material Science

Enhanced Proton Conductivity in PEMFCs: Monomer Performance Comparison

Sulfonated poly(phenylene) membranes synthesized using a 1,4-dichloro-2,5-dibenzoylbenzene-based monomer exhibit high proton conductivity, which is critical for fuel cell performance. While a direct isomer comparison is unavailable, the performance of this specific para-substituted monomer can be benchmarked against the industry-standard Nafion 211 membrane [1]. The data shows that the conductivity of the synthesized membrane (up to 101.9 mS/cm) approaches that of Nafion, while offering potential advantages in cost and chemical stability due to its ether-free backbone [1].

Fuel Cells Polymer Electrolyte Membranes Proton Conductivity

High Ion Exchange Capacity (IEC) in Fuel Cell Membranes

The ion exchange capacity (IEC) is a key metric for proton exchange membranes, indicating the density of charge-carrying sulfonic acid groups. Membranes synthesized using 1,4-dichloro-2,5-dibenzoylbenzene as a monomer exhibit a wide and tunable IEC range, from 1.04 to 2.07 meq/g [1]. This demonstrates the monomer's versatility in creating materials with tailored properties. A comparative study with branched and linear sulfonated poly(phenylene)s (LSPs and BSPs) based on this chemistry shows that optimized BSP-2 membranes achieve a maximum power density of 0.60 W/cm², which is close to the 0.62 W/cm² achieved by Nafion 211® and significantly higher than the 0.49 W/cm² for the optimal linear analogue LSP-2 [2].

Fuel Cells Ion Exchange Membrane Science

Patented Performance as a Photoinitiator in Curing Compositions

The utility of 1,4-dibenzoylbenzene (para-dibenzoyl benzene) as a high-performance photoinitiator is specifically claimed in European Patent EP0371723A3. The patent details its use, particularly in combination with a co-initiator like para-di(4-dimethylaminobenzoyl) benzene, to create photocurable compositions [1]. While the patent does not provide quantitative rate data, the explicit claim for this specific para-isomer in a preferred embodiment implies a functional advantage in curing efficiency, depth, or stability over non-claimed alternatives for applications like lithographic printing plates.

Photopolymerization UV Curing Lithography

Defined Crystallinity Enabling Structure-Property Prediction

The single-crystal X-ray structure of 1,4-dibenzoylbenzene has been determined, revealing a nearly planar molecular conformation with a small torsion angle (-179(2)°) between the central benzene ring and the benzoyl groups [1]. This high degree of planarity and symmetry is a direct consequence of the 1,4-substitution and dictates its efficient crystal packing and high melting point [2]. In contrast, the ortho-isomer is sterically hindered, preventing such planarity, which would be reflected in its lower melting point and different solubility characteristics.

Crystallography Material Design Structural Chemistry

Optimal Application Scenarios for 1,4-Dibenzoylbenzene Based on Evidence


Synthesis of High-Performance, Non-Fluorinated Proton Exchange Membranes (PEMs) for Fuel Cells

Based on the evidence of high proton conductivity (up to 101.9 mS/cm) and tunable IEC (1.04-2.07 meq/g) achieved with 1,4-dichloro-2,5-dibenzoylbenzene-based polymers, this monomer is an ideal candidate for developing next-generation, non-fluorinated PEMs . R&D teams working to replace costly and environmentally persistent perfluorinated membranes like Nafion should evaluate this building block for its ability to create ether-free, chemically stable, and high-performing alternatives that can achieve power densities competitive with commercial standards (0.60 vs 0.62 W/cm² for Nafion) [4].

Formulation of Advanced Photoinitiator Systems for UV-Curable Coatings and Lithography

Procurement for advanced UV-curing applications, particularly in the development of lithographic printing plates, should prioritize 1,4-dibenzoylbenzene. The specific claim for this para-isomer in a preferred photoinitiator combination within EP0371723A3 provides a strong, patent-backed rationale for its selection over other benzophenone derivatives or isomers . Its performance, when used with co-initiators, is anticipated to offer advantages in cure speed or coating quality.

Synthesis of Poly(p-phenylene diphenylvinylene) (p-PDV) for Oxygen Sensing

1,4-Dibenzoylbenzene is a documented precursor for the synthesis of the conjugated polymer poly(p-phenylene diphenylvinylene), or p-PDV . Given that p-PDV exhibits fluorescence quenching properties that make it suitable for oxygen detection sensors, researchers in chemical sensing and optoelectronics should source 1,4-dibenzoylbenzene as the key starting material for developing new oxygen-sensing platforms .

Development of High-Temperature Stable Crystalline Materials and Liquid Crystals

For materials scientists designing new liquid crystalline phases or organic electronic materials where high thermal stability and defined molecular packing are paramount, the 1,4-isomer is the clear choice. Its melting point (163-166 °C) is 55-61 °C higher than the meta-isomer, directly indicating superior thermal robustness . Furthermore, its confirmed planar structure ensures predictable solid-state ordering, a critical factor for achieving desired optical and electronic properties [4].

Technical Documentation Hub

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